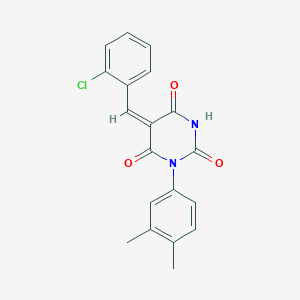
5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound with potential applications in scientific research. This compound is also known as CC-115 and is a novel inhibitor of the protein kinase mTOR, which plays a critical role in regulating cell growth and proliferation.
Wirkmechanismus
CC-115 is a potent and selective inhibitor of mTOR kinase activity. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. CC-115 inhibits both mTORC1 and mTORC2, leading to a reduction in the phosphorylation of downstream targets such as p70S6K and AKT. This results in a decrease in protein synthesis, cell growth, and proliferation.
Biochemical and Physiological Effects:
CC-115 has been shown to have potent anti-tumor activity in preclinical models of various cancers, including breast cancer, ovarian cancer, and glioblastoma. In addition, CC-115 has been shown to enhance the anti-tumor activity of other cancer therapies, leading to improved outcomes in preclinical models. CC-115 has also been shown to have anti-inflammatory effects, as it inhibits the activation of the NLRP3 inflammasome, a key mediator of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CC-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of mTOR kinase activity, which makes it a valuable tool for studying the role of mTOR in various cellular processes. CC-115 has also been shown to have anti-tumor and anti-inflammatory effects, which make it a useful compound for studying cancer and inflammation. However, CC-115 has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on mTOR activity. In addition, CC-115 has not been extensively studied in humans, which limits its clinical applicability.
Zukünftige Richtungen
There are several potential future directions for research on CC-115. One area of interest is the development of combination therapies that include CC-115 and other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the study of CC-115 in combination with immunotherapies, which may enhance the anti-tumor immune response. Additionally, further research is needed to understand the effects of CC-115 on mTOR activity in different cell types and in different disease contexts. Finally, the development of more potent and selective mTOR inhibitors based on the structure of CC-115 may lead to improved therapies for cancer and other diseases.
Synthesemethoden
The synthesis of CC-115 involves the reaction of 2-chlorobenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then treated with ethyl acetoacetate and ammonium acetate to yield 5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of CC-115 has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
CC-115 has potential applications in scientific research, particularly in the field of cancer research. The protein kinase mTOR is a key regulator of cell growth and proliferation, and its dysregulation has been implicated in the development and progression of various cancers. CC-115 has been shown to inhibit mTOR activity, leading to a reduction in cell proliferation and tumor growth. In addition, CC-115 has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-11-7-8-14(9-12(11)2)22-18(24)15(17(23)21-19(22)25)10-13-5-3-4-6-16(13)20/h3-10H,1-2H3,(H,21,23,25)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYROGZXVFQGFQL-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894380.png)
![1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone](/img/structure/B4894395.png)
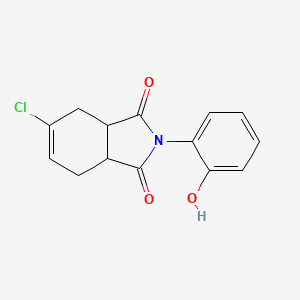
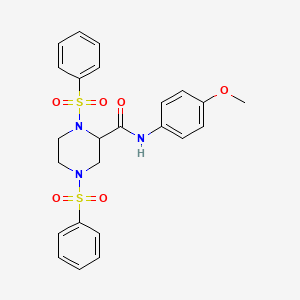
![4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4894421.png)
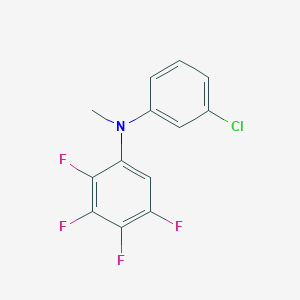
![1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine](/img/structure/B4894433.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-1-butanamine oxalate](/img/structure/B4894434.png)
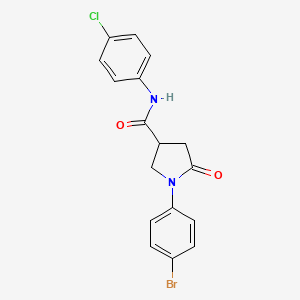
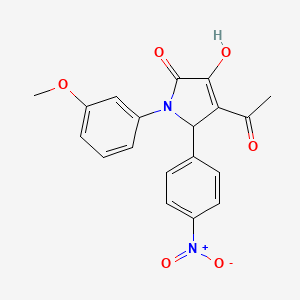
![2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4894443.png)
![4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine](/img/structure/B4894445.png)
![ethyl 4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4894447.png)